molecular formula C9H10BNO6 B1586598 4-Ethoxycarbonyl-2-nitrophenylboronic acid CAS No. 5785-70-6

4-Ethoxycarbonyl-2-nitrophenylboronic acid

Cat. No.: B1586598
CAS No.: 5785-70-6
M. Wt: 238.99 g/mol
InChI Key: GCDAYMSNTGTFDC-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-2-nitrophenylboronic acid is an organic compound with the molecular formula C9H10BNO6. It is a boronic acid derivative, characterized by the presence of an ethoxycarbonyl group and a nitro group attached to a phenyl ring. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The action of this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound is known to be a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This results in the creation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that light and heat could potentially affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

4-Ethoxycarbonyl-2-nitrophenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors . The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . This inhibition can lead to altered gene expression and changes in cellular metabolism. For example, this compound can modulate the activity of kinases, which are crucial for the regulation of cell growth and differentiation . The compound’s impact on cellular metabolism includes the disruption of metabolic pathways, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This interaction often involves the boronic acid group forming a reversible covalent bond with a serine or threonine residue in the enzyme’s active site . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. The compound is stable under recommended storage conditions, but its effects can change over time due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . These interactions can influence the compound’s localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus if it interacts with nuclear transport proteins . This localization can affect the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxycarbonyl-2-nitrophenylboronic acid typically involves the reaction of 4-ethoxycarbonyl-2-nitrophenyl halides with boronic acid reagents. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycarbonyl-2-nitrophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols or other oxygenated derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxycarbonyl-2-nitrophenylboronic acid is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 4-Nitrophenylboronic acid
  • 4-Ethoxycarbonylphenylboronic acid
  • 4-Trifluoromethylphenylboronic acid

Comparison: 4-Ethoxycarbonyl-2-nitrophenylboronic acid is unique due to the presence of both an ethoxycarbonyl group and a nitro group, which confer distinct reactivity and selectivity in chemical reactions. Compared to 4-nitrophenylboronic acid, it offers additional functionalization options due to the ethoxycarbonyl group. The trifluoromethyl derivative, on the other hand, provides different electronic properties and reactivity patterns .

Properties

IUPAC Name

(4-ethoxycarbonyl-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAYMSNTGTFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378438
Record name 4-Ethoxycarbonyl-2-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5785-70-6
Record name 4-Ethoxycarbonyl-2-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxycarbonyl-2-nitrophenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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